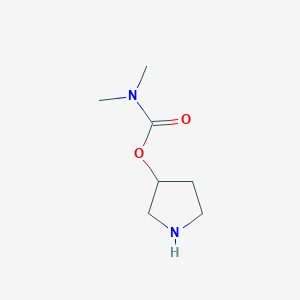

N-ethyl-3-methylpyrazin-2-amine

Übersicht

Beschreibung

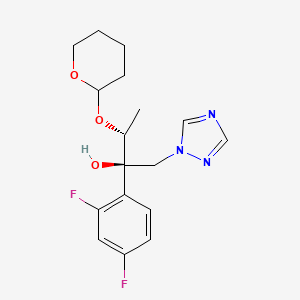

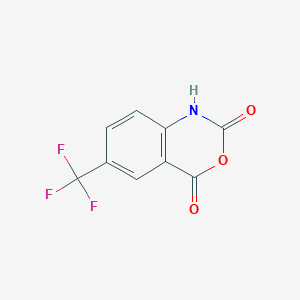

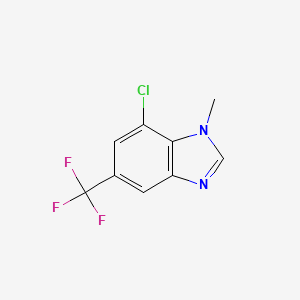

N-ethyl-3-methylpyrazin-2-amine is a heterocyclic organic compound with the CAS Number: 1490918-53-0 . It has a molecular weight of 137.18 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is N-ethyl-3-methyl-2-pyrazinamine . The InChI code for this compound is 1S/C7H11N3/c1-3-8-7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3, (H,8,10) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Biomarkers in Tobacco and Cancer Research

N-ethyl-3-methylpyrazin-2-amine-related compounds have been investigated for their roles as biomarkers in tobacco-related cancer research. Carcinogens and their metabolites, including certain nitrosamines and aromatic amines, have been quantified in the urine of smokers or those exposed to environmental tobacco smoke. This research is pivotal for understanding carcinogen dose, exposure, and metabolism in humans, and these assays are crucial for future studies on tobacco products and strategies for harm reduction (Hecht, 2002).

Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products

Degradation products of chemical warfare agents, including certain nitrosamines and amines, have been assessed for their environmental fate and mammalian and ecotoxicity. This assessment is essential for environmental and occupational health, considering the degradation processes like hydrolysis, microbial degradation, and photolysis (Munro et al., 1999).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective for mineralizing resistant nitrogen-containing compounds, including amines and azo compounds, which are widely used in industries. These processes improve the overall treatment efficacy and focus on all aspects of degradation, considering factors like pH, initial concentration, and treatment time (Bhat & Gogate, 2021).

Surface Waters Contamination and Toxicity

The concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters, including rivers, lakes, and seawater, are crucial for environmental monitoring. The emergence of amine-based post-combustion CO2 capture technologies may represent a significant source of amines to the environment. Understanding the prevalence and toxicity of these compounds is necessary for assessing the environmental impact of new point sources from carbon capture facilities (Poste et al., 2014).

Food Quality and Human Health

The formation of total volatile basic nitrogen (TVB-N) and methylated amines in muscle foods is a growing area of interest, especially concerning food quality and human health. Understanding the biochemical pathways of TVB-N formation and its association with health effects, like atherosclerosis, cancers, and diabetes, is essential for regulatory purposes and evaluating meat quality and acceptability (Bekhit et al., 2021).

Eigenschaften

IUPAC Name |

N-ethyl-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSMXPZDLIHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)